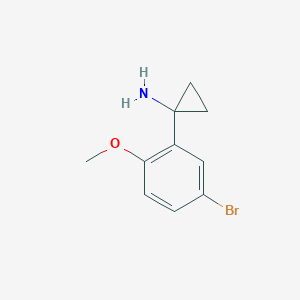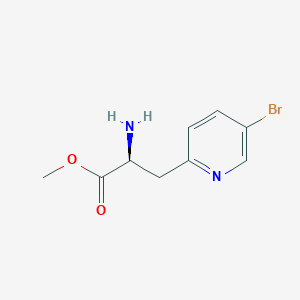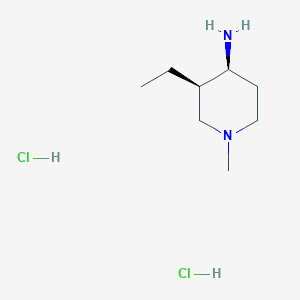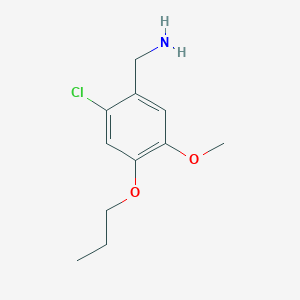![molecular formula C7H10F3N3 B11737981 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B11737981.png)
3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the propan-1-amine chain. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group and amine functionality.
Trifluoromethylpyrazoles: Compounds with similar structural motifs used in various applications.
Uniqueness
3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is unique due to its specific combination of a trifluoromethyl group, pyrazole ring, and propan-1-amine chain. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in pharmaceuticals and materials science .
Eigenschaften
Molekularformel |
C7H10F3N3 |
|---|---|
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
3-[4-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
InChI |
InChI=1S/C7H10F3N3/c8-7(9,10)6-4-12-13(5-6)3-1-2-11/h4-5H,1-3,11H2 |
InChI-Schlüssel |
SGWPMKMEDOBPSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1CCCN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclopentyl-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737900.png)


![1-(2-fluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737925.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11737941.png)

![[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]thiourea](/img/structure/B11737955.png)


![1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11737977.png)
![4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11737978.png)
![3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile](/img/structure/B11737980.png)
![ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737984.png)
